molecular formula C9H14ClNO2S B2597898 3-AMINO-2-METHYL-2-(THIOPHEN-2-YLMETHYL)PROPANOIC ACID HYDROCHLORIDE CAS No. 1427724-02-4

3-AMINO-2-METHYL-2-(THIOPHEN-2-YLMETHYL)PROPANOIC ACID HYDROCHLORIDE

Cat. No.: B2597898
CAS No.: 1427724-02-4
M. Wt: 235.73
InChI Key: OJKVBZOHLYDDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride is a compound with the molecular formula C₉H₁₄ClNO₂S and a molecular weight of 235.73 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride typically involves the condensation of thiophene derivatives with appropriate amino and methyl substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and a thiophene ring makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-2-methyl-3-thiophen-2-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-9(6-10,8(11)12)5-7-3-2-4-13-7;/h2-4H,5-6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKVBZOHLYDDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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